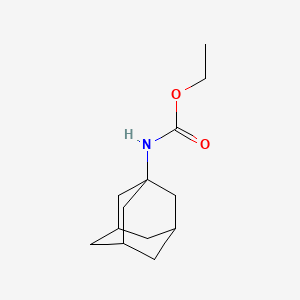

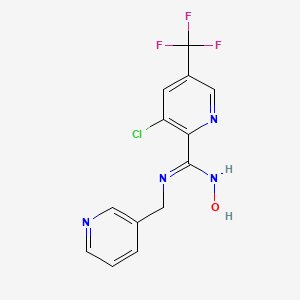

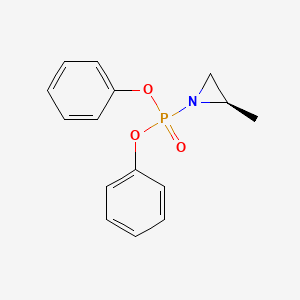

![molecular formula C19H19F2N3O2S B2453919 N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-3,4-difluorobenzene-1-sulfonamide CAS No. 2034321-93-0](/img/structure/B2453919.png)

N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-3,4-difluorobenzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-3,4-difluorobenzene-1-sulfonamide” is a pyrazole-bearing compound. Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Synthesis Analysis

The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

The molecular structure of pyrazole compounds is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole compounds can be analyzed using various techniques such as elemental microanalysis, FTIR, and 1H NMR .Scientific Research Applications

Anticancer and Radiosensitizing Properties

A study conducted by Ghorab et al. (2015) synthesized novel sulfonamide derivatives to investigate their in-vitro anticancer activity. These derivatives, including compounds with a pyrazol, thiophene, pyridine, and pyrimidine moiety, showed significant anticancer activity against the human tumor liver cell line (HEPG-2). Additionally, eight of the most potent compounds were evaluated for their ability to enhance the cell-killing effect of γ-radiation, indicating their potential use as radiosensitizers in cancer therapy (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).

Antibacterial Activity

Another research focus on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety aimed at producing effective antibacterial agents. Azab, Youssef, and El-Bordany (2013) reported the synthesis of pyran, pyridine, and pyridazine derivatives which demonstrated high antibacterial activities, showcasing the versatility of sulfonamide derivatives in combating bacterial infections (Azab, Youssef, & El-Bordany, 2013).

Carbonic Anhydrase Inhibition

The inhibition of carbonic anhydrase (CA) isoenzymes by sulfonamide-based compounds has therapeutic potential in treating several disorders. Büyükkıdan et al. (2017) synthesized metal complexes of pyrazole-based sulfonamide that showed effective inhibition of human erythrocyte carbonic anhydrase isozymes I and II. These complexes exhibited more inhibitory activity than the free ligand and acetazolamide, a standard CA inhibitor, suggesting their potential application in managing conditions like glaucoma and epilepsy (Büyükkıdan, Büyükkıdan, Bülbül, Kasımoğulları, & Mert, 2017).

Enzyme Inhibitory and Anticancer Activities

Sulfonamide derivatives have been studied for their enzyme inhibitory activities, specifically targeting cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and cancer. Penning et al. (1997) identified a series of sulfonamide-containing 1,5-diarylpyrazole derivatives that blocked COX-2 effectively. This research led to the identification of celecoxib, a widely used anti-inflammatory and anticancer agent, highlighting the potential of sulfonamide derivatives in therapeutic applications (Penning, Talley, Bertenshaw, Carter, Collins, Docter, Graneto, Lee, Malecha, Miyashiro, Rogers, Rogier, Yu, AndersonGD, Burton, Cogburn, Gregory, Koboldt, Perkins, Seibert, Veenhuizen, Zhang, & Isakson, 1997).

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. Similar compounds have been found to interact with various enzymes and receptors in the body

Mode of Action

It is likely that it interacts with its targets in a way that alters their function, leading to changes in cellular processes . More research is needed to elucidate the specific interactions and changes caused by this compound.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Similar compounds have been found to affect various pathways, including those involved in inflammation, cancer, and metabolic disorders

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Similar compounds have been found to have high solubility and good bioavailability . More research is needed to determine the specific ADME properties of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Similar compounds have been found to have various biological activities, including antibacterial, anti-inflammatory, antitumor, and antioxidant activities

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interaction with its targets . More research is needed to understand how these and other environmental factors influence the action of this compound.

Safety and Hazards

The safety and hazards of pyrazole compounds are often evaluated through in vitro and in vivo studies. For instance, the in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .

Future Directions

properties

IUPAC Name |

N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-3,4-difluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F2N3O2S/c1-13-19(15-6-4-3-5-7-15)14(2)24(23-13)11-10-22-27(25,26)16-8-9-17(20)18(21)12-16/h3-9,12,22H,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPECEMMSHSLCKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNS(=O)(=O)C2=CC(=C(C=C2)F)F)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

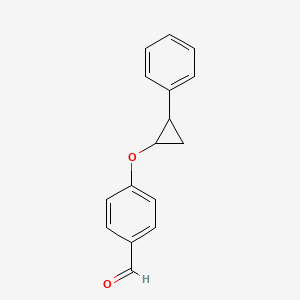

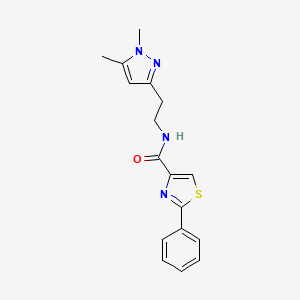

![4-Chloro-5-(4-isopropylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2453839.png)

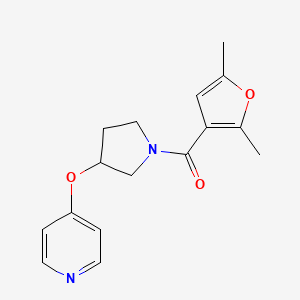

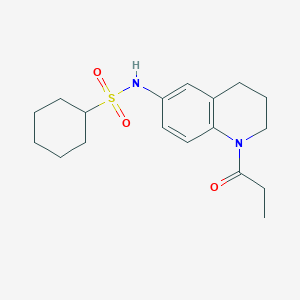

![Methyl 5-[[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]furan-2-carboxylate](/img/structure/B2453840.png)

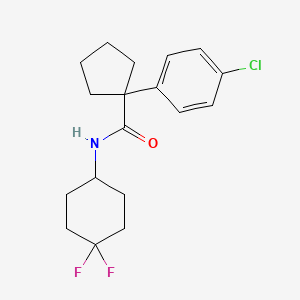

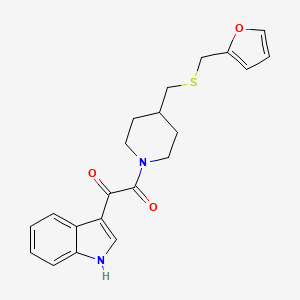

![N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2453846.png)

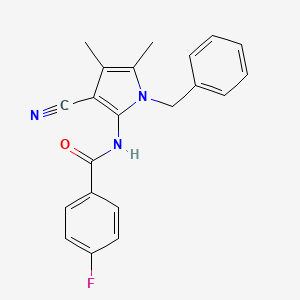

![5-{[4-(tert-butyl)benzyl]oxy}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2453856.png)